molecular formula C13H12O3 B1456592 6-(2-Hydroxyethyl)-1-naphthoic acid CAS No. 614754-39-1

6-(2-Hydroxyethyl)-1-naphthoic acid

Cat. No. B1456592
M. Wt: 216.23 g/mol
InChI Key: JHBPZMUJFQKDMK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Standard Method Design Considerations for Naphthenic Acids Analysis

Naphthenic acids, a complex class found in oil sands bitumen and wastewater, require precise analytical methods for their semi-quantification. A review by Kovalchik et al. (2017) discusses methodological considerations for analyzing naphthenic acids using mass spectrometry, highlighting the importance of extraction methods, analysis instrumentation, and the use of calibration standards. This work is foundational for designing future standard methods aimed at the semi-quantification of total naphthenic acids, suggesting a path forward for more accurate environmental monitoring and analysis (Kovalchik et al., 2017).

Protolytic Dissociation in the Excited State

The excited state proton transfer (ESPT) phenomenon, where molecules like naphthol derivatives exhibit significantly increased acidity upon electronic excitation, is reviewed by Szczepanik (2015). This work explores the acidity constants in both ground and excited states, providing insights into the protolytic equilibria of cyano derivatives of naphthol. The findings suggest potential applications in understanding solvent interactions and photophysical properties of these compounds (Szczepanik, 2015).

Biological Properties and Synthesis of Naphthoquinone Derivatives

López et al. (2014) present a structured review on the biological activities of naphthoquinones and their synthetic derivatives, such as lawson and its nitrogen-containing derivatives. These compounds have shown promise in treating various diseases due to their antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. The review also covers the chemistry, synthesis, and pharmacological properties of these compounds, highlighting their potential in medicinal chemistry and as pesticides (López et al., 2014).

Mass Spectrometric Characterization of Environmental Samples

Headley et al. (2009) review the development of mass spectrometric methods for characterizing oil sands naphthenic acids in environmental samples. This paper discusses the analytical techniques, including negative-ion electrospray ionization, and the challenges in quantifying naphthenic acids due to matrix effects and the complexity of environmental samples. The review emphasizes the need for more reliable quantitative methods and the potential for environmental forensics applications in identifying toxic components (Headley et al., 2009).

Analytical Methods for Antioxidant Activity

Munteanu and Apetrei (2021) provide a critical presentation of tests used to determine antioxidant activity, discussing detection mechanisms, applicability, and the pros and cons of various methods. This review is pertinent for understanding how compounds like "6-(2-Hydroxyethyl)-1-naphthoic acid" could be evaluated for their antioxidant properties, offering insights into their potential health benefits and applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other potential hazards.


Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound.


properties

IUPAC Name

6-(2-hydroxyethyl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBPZMUJFQKDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855700
Record name 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxyethyl)-1-naphthoic acid

CAS RN

614754-39-1
Record name 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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